1-Adamantyl methacrylate
Overview
Description
1-Adamantyl methacrylate is a monomer that features a methacrylate group attached to an adamantane structure. Adamantane is a tricyclic hydrocarbon with a diamond-like lattice structure, which imparts unique physical and chemical properties to its derivatives. The incorporation of the adamantyl group into methacrylate polymers enhances their thermal stability, mechanical strength, and resistance to radiation and oxidation .
Preparation Methods
1-Adamantyl methacrylate can be synthesized through various methods. One common synthetic route involves the esterification of 1-adamantanol with methacrylic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions with a Dean-Stark apparatus to remove water and drive the reaction to completion . Industrial production methods often employ similar esterification techniques but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Adamantyl methacrylate undergoes several types of chemical reactions, including:
Polymerization: It can be polymerized using radical initiators to form poly(this compound), which exhibits high thermal stability and mechanical strength.
Copolymerization: It can be copolymerized with other monomers such as methyl methacrylate to produce copolymers with tailored properties.
Substitution Reactions: The adamantyl group can undergo substitution reactions with various reagents, leading to the formation of functionalized derivatives.
Common reagents used in these reactions include radical initiators for polymerization and various nucleophiles for substitution reactions. The major products formed from these reactions are homopolymers, copolymers, and functionalized derivatives .
Scientific Research Applications
1-Adamantyl methacrylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1-adamantyl methacrylate exerts its effects is primarily through the incorporation of the adamantyl group into polymer chains. This incorporation enhances the rigidity and stability of the polymer, leading to improved thermal and mechanical properties. The adamantyl group also reduces the mobility of polymer chains, further contributing to the material’s stability .
Comparison with Similar Compounds
1-Adamantyl methacrylate can be compared with other methacrylate monomers bearing bulky ester groups, such as:
- Bornyl methacrylate
- Isobornyl methacrylate
- Tert-butyl methacrylate
Compared to these compounds, this compound offers superior thermal stability and mechanical strength due to the unique diamond-like structure of the adamantyl group . This makes it particularly valuable in applications requiring high-performance materials.
Properties
IUPAC Name |
1-adamantyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-9(2)13(15)16-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,1,3-8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVABYGYVXBZDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC12CC3CC(C1)CC(C3)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28854-38-8 | |
Record name | 2-Propenoic acid, 2-methyl-, tricyclo[3.3.1.13,7]dec-1-yl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28854-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30449680 | |
Record name | 1-Adamantyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16887-36-8, 66786-62-7 | |
Record name | 1-Adamantyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Adamantyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Adamantyl Methacrylate (stabilized with MEHQ) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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